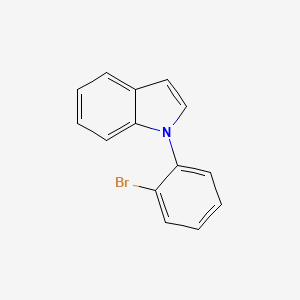
5-Ethyl-2,4-dihydroxybenzaldehyde
Vue d'ensemble
Description
5-Ethyl-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Ethyl-2,4-dihydroxybenzaldehyde is1S/C9H10O3/c1-2-6-3-7 (5-10)9 (12)4-8 (6)11/h3-5,11-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Pharmaceutical Research
5-Ethyl-2,4-dihydroxybenzaldehyde shows promise in pharmaceutical research due to its structural similarity to compounds that exhibit antioxidative and antibacterial activities . Its potential for developing new therapeutic agents is significant, especially in the treatment of oxidative stress-related diseases and bacterial infections.
Material Science
In material science, this compound could be used to modify the properties of natural rubber. A study has shown that 2,4-dihydroxybenzaldehyde can improve the thermal and tensile properties of natural rubber when used in low-temperature curing processes . The ethyl substitution in 5-Ethyl-2,4-dihydroxybenzaldehyde may offer similar or enhanced effects.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, and P304+P340, advising to avoid breathing dust, wear protective gloves/eye protection/face protection, rinse cautiously with water if it gets in the eyes, and remove the person to fresh air if inhaled .
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of hydrazones, quinazolines, and schiff bases , which have a broad spectrum of biological activities .
Mode of Action
It’s known that it can be combined with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) to synthesize hydrazones, quinazolines, and schiff bases . These compounds have various biological activities, suggesting that 5-Ethyl-2,4-dihydroxybenzaldehyde may interact with its targets to induce changes at the molecular level .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound’s use in the synthesis of biologically active compounds suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the compound is stable under normal temperatures and pressures .
Propriétés
IUPAC Name |
5-ethyl-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAXPPTGSSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582104 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2,4-dihydroxybenzaldehyde | |
CAS RN |
37470-83-0 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)
![8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B1627001.png)











